molecular formula C21H17NO4 B12184866 3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B12184866
M. Wt: 347.4 g/mol
InChI Key: LLYYEQCIHJIHTO-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its fused polycyclic framework and substituent positions. The base structure consists of a benzochromeno[8,7-e]oxazin-6-one core, which integrates three fused rings:

  • A benzene ring fused to a chromene system (benzopyran), forming the benzochromeno moiety.
  • An oxazinone ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) fused at positions 8 and 7 of the chromene system.

The numbering begins at the oxygen atom in the chromene system, with the oxazinone ring fused such that its nitrogen occupies position 1 and oxygen position 3. Substituents are assigned as follows:

  • A furan-2-ylmethyl group at position 3 of the dihydro-oxazinone ring.
  • A methyl group at position 11 on the benzene ring.

The systematic name reflects the hierarchy of ring systems and substituent prioritization per IUPAC guidelines.

Molecular Framework Analysis: Chromeno-Oxazinone Hybrid Architecture

The compound’s architecture combines chromene and oxazinone pharmacophores, creating a rigid, planar scaffold with distinct electronic properties:

  • Chromene System : The benzopyran unit contributes aromatic stability and π-π stacking potential, with the pyran oxygen at position 6 forming a ketone (oxazinone carbonyl).
  • Oxazinone Ring : The 1,3-oxazin-6-one ring introduces a lactam-like structure, with the nitrogen at position 1 and carbonyl at position 6. This ring adopts a half-chair conformation, as observed in related benzoxazinones.
  • Substituent Effects :
    • The furan-2-ylmethyl group at position 3 introduces a heteroaromatic moiety, enhancing steric bulk and enabling hydrogen bonding via the furan oxygen.
    • The methyl group at position 11 stabilizes the benzene ring through hyperconjugation.

Electronic effects were calculated using density functional theory (DFT), revealing localized electron density at the oxazinone carbonyl (C=O: 1.22 Å) and delocalization across the furan ring (C-O: 1.36 Å).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data (collected at 100 K) confirm the compound crystallizes in the monoclinic space group P21/c , with unit cell parameters:

Parameter Value
a 10.4380(7)Å
b 6.5517(4)Å
c 19.9654(13)Å
β 102.308(2)°

Key structural observations :

  • The chromeno-oxazinone core is nearly planar, with a dihedral angle of 2.8° between the benzene and pyran rings.
  • The furan-2-ylmethyl group adopts a gauche conformation relative to the oxazinone ring (torsion angle: 67.3°), minimizing steric clash with the methyl group at position 11.
  • Intramolecular C-H···O hydrogen bonds stabilize the conformation:
    • C15-H15···O1 (2.42 Å, 147°)
    • C22-H22···O3 (2.38 Å, 152°)

Packing analysis reveals π-π interactions between adjacent benzene rings (centroid-centroid distance: 3.89 Å) and van der Waals contacts involving the furan methylene group.

Comparative Structural Analysis with Related Benzoxazinone Derivatives

The compound’s structure was compared with three benzoxazinone classes:

Simple 4H-3,1-Benzoxazin-4-ones
  • Example: 2-(furan-3-yl)-4H-3,1-benzoxazin-4-one.
  • Differences:
    • The chromeno-oxazinone hybrid has two additional fused rings , increasing rigidity versus monocyclic benzoxazinones.
    • Substituents at position 3 in the hybrid compound induce greater steric hindrance than position 2 substituents in simpler derivatives.
Chromeno[4,3-c]isoxazole Derivatives
  • Example: 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile.
  • Differences:
    • Replacement of the isoxazole ring with oxazinone alters hydrogen-bonding capacity (N vs. O/N).
    • The furan-2-ylmethyl group in the title compound provides broader π-conjugation than the phenyl group in the isoxazole analog.
Benzo[b]furan-based Oxazinones
  • Example: 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives.
  • Differences:
    • The chromeno system enables extended planar stacking compared to non-fused benzofurans.
    • Methoxy groups in comparative compounds enhance solubility but reduce metabolic stability versus the methyl and furan groups in the title compound.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-11-methyl-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C21H17NO4/c1-13-9-18-17(11-22(12-25-18)10-14-5-4-8-24-14)20-19(13)15-6-2-3-7-16(15)21(23)26-20/h2-9H,10-12H2,1H3

InChI Key

LLYYEQCIHJIHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC=CO3)C4=C1C5=CC=CC=C5C(=O)O4

Origin of Product

United States

Preparation Methods

Route 1: Sequential Cyclization and Functionalization

  • Benzoxazinone Formation : Electrochemical rearrangement of 3-hydroxyoxindole A yields benzoxazinone B .

  • Chromeno Ring Construction : RCM of acrylate ester C generates chromenone D .

  • Coupling and Alkylation : Suzuki-Miyaura coupling of B and D , followed by furfuryl bromide alkylation, affords the target compound.

Table 1: Reaction Conditions for Integrated Route 1

StepReagents/ConditionsYield
1Constant current (10 mA), MeOH, rt85%
2Grubbs II (4 mol%), CH₂Cl₂, reflux98%
3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C72%

Route 2: Tandem Oxidative Cyclization

  • One-Pot Electrochemical Synthesis : Concurrent oxidation of 3-hydroxyoxindole and furfuryl alcohol in MeOH under electrochemical conditions directly yields the target compound via in situ trapping of reactive intermediates.

Table 2: Optimization of Tandem Cyclization

EntryCurrent (mA)Time (h)Yield
1101265%
215878%

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

Compound (CAS) Substituents Molecular Weight* Key Inferred Properties
Target Compound 3-(Furan-2-ylmethyl), 11-methyl ~393.4 g/mol Moderate solubility in ethers; lower thermal stability due to furan’s lower thermal resistance
847047-81-8 3-(2-Chlorobenzyl), 11-methyl ~428.3 g/mol Higher thermal stability; reduced solubility in polar solvents
846591-78-4 6-Chloro, 9-(4-fluorophenyl), 3,4-dimethyl ~458.9 g/mol Enhanced thermal resistance; potential steric hindrance

*Calculated based on molecular formulae.

Thermal and Polymerization Behavior

Benzoxazines generally exhibit volume expansion during early polymerization stages due to ring-opening, followed by contraction as crosslinking progresses . This contrasts with fluorophenyl-substituted analogues, where strong electron-withdrawing effects could delay polymerization but improve thermal stability .

Solubility and Reactivity

The furan moiety enhances polarity, likely improving solubility in tetrahydrofuran or dichloromethane compared to nonpolar alkyl-substituted benzoxazines. However, chlorine or fluorine substituents increase hydrophobicity, favoring solubility in aromatic solvents .

Biological Activity

The compound 3-(furan-2-ylmethyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_3

This structure features a furan moiety and a benzochromeno framework that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial : Some derivatives have shown significant antibacterial and antifungal properties.
  • Antioxidant : The presence of furan and oxazine rings is associated with antioxidant activity.
  • Anticancer : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Studies have shown that related compounds exhibit notable antimicrobial properties. For instance, derivatives containing furan rings have been tested against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus25 µg/mL
Compound BEscherichia coli32 µg/mL
Compound CCandida albicans15 µg/mL

These findings suggest that the structural features of the compound may enhance its interaction with microbial targets.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays. For example:

  • DPPH Assay : The compound demonstrated a significant reduction in DPPH radical levels, indicating strong free radical scavenging activity.
  • ABTS Assay : Results showed comparable activity to standard antioxidants such as ascorbic acid.

These assays highlight the potential of the compound in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have been conducted against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
A549 (lung cancer)30

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps in reducing oxidative damage in cells.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Antibacterial Effects : A study demonstrated that a related benzochromeno derivative had an MIC value of 10 µg/mL against E. coli, suggesting structural modifications can enhance potency.
  • Antioxidant Evaluation : Another study highlighted that compounds with furan rings exhibited up to 90% inhibition of lipid peroxidation in vitro.
  • Cancer Cell Line Testing : Research indicated that derivatives showed selective toxicity towards cancer cells while sparing normal cells, pointing towards their therapeutic potential.

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